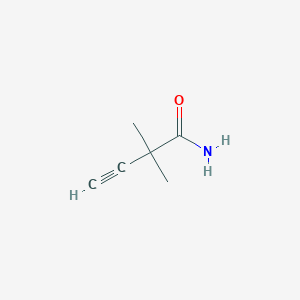
2,2-Dimethylbut-3-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylbut-3-ynamide is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Synthesis Analysis
The synthesis of ynamides, such as 2,2-Dimethylbut-3-ynamide, has been reported in the literature . A robust and modular synthesis method uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylbut-3-ynamide consists of six carbon atoms, nine hydrogen atoms, and one nitrogen and oxygen atom each . The structure is determined by the arrangement of these atoms and the bonds between them .Chemical Reactions Analysis
Ynamides, such as 2,2-Dimethylbut-3-ynamide, are versatile functionalities that are used in an increasing array of transformations . They are particularly effective in peptide fragment condensation, head-to-tail cyclization, and precise incorporation of thioamide substitutions into peptide backbones .Physical And Chemical Properties Analysis
2,2-Dimethylbut-3-ynamide has a predicted boiling point of 215.9±23.0 °C and a predicted density of 0.990±0.06 g/cm3 . Its pKa value is predicted to be 15.76±0.50 .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Ynamides are pivotal in synthesizing aminopyridines and aminopyridones through cobalt-catalyzed [2+2+2] cycloadditions, showcasing their utility in constructing complex molecular frameworks useful in drug discovery and development. The method allows for regioselectivity towards 3- or 4-aminopyridines, indicating its versatility in synthetic chemistry (Garcia et al., 2012).
Advanced Materials and Corrosion Inhibition
A study on amino acid-based imidazolium zwitterions, including compounds synthesized from ynamides, demonstrated their effectiveness as corrosion inhibitors for mild steel. This application is critical in materials science, particularly for protecting industrial infrastructure against corrosion (Srivastava et al., 2017).
Organic Synthesis and Cyclization Reactions
Ynamides serve as versatile synthons for the rapid assembly of complex molecular structures, including cyclic and polycyclic compounds. Their unique reactivity, owing to the electron-withdrawing group attached to nitrogen, enables their application in synthesizing nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals (Wang et al., 2014).
Photoluminescence and Material Science
In the field of material science, dimethyl sulfoxide and N-iodosuccinimide-promoted reactions involving yne-tethered ynamides have been explored to access pyrrolidones and spiro-pyrrolidones. This reaction demonstrates the potential of ynamides in synthesizing materials with unique photoluminescence properties, which could be beneficial for developing new optical materials and sensors (Prabagar et al., 2016).
Catalysis and Green Chemistry
Ynamides' ambivalent reactivity has been harnessed in gold catalysis for alkyne dimerization, showcasing a rare transformation that results in cyclic and acyclic products. This application underscores the importance of ynamides in developing green chemistry processes by facilitating efficient and selective chemical transformations (Kramer et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethylbut-3-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPZRNAXKKFKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)
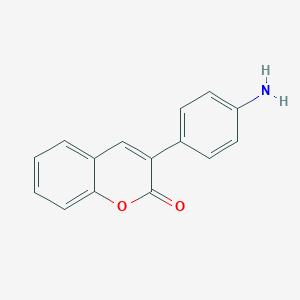


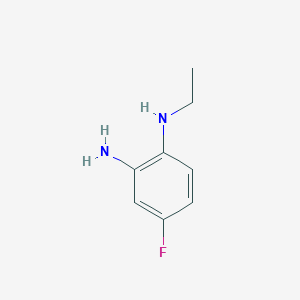
![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
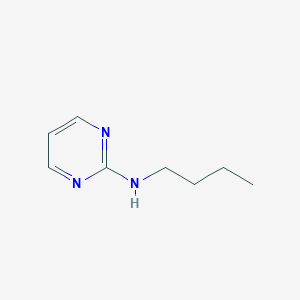
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)

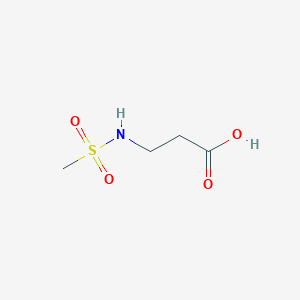

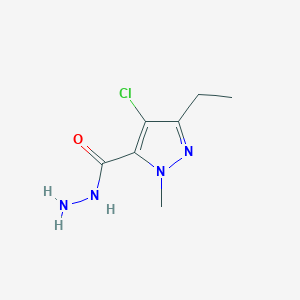
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
